
4-Hydroperoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroperoxyphenol can be synthesized through several methods, including:
Hydroperoxidation of Phenol: This involves the reaction of phenol with hydrogen peroxide in the presence of a catalyst.
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a hydroperoxy group.
Industrial Production Methods: Industrial synthesis often involves large-scale hydroperoxidation reactions using optimized catalysts and reaction conditions to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroperoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the hydroperoxy group can yield hydroquinone or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone and other reduced phenolic compounds.
Substitution: Halogenated, nitrated, and sulfonated phenolic derivatives.
Applications De Recherche Scientifique
4-Hydroperoxyphenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydroperoxyphenol involves its ability to undergo redox reactions. The hydroperoxy group can donate or accept electrons, making it a versatile reagent in oxidation-reduction processes. This property is crucial in its role as an antioxidant, where it can neutralize reactive oxygen species (ROS) and protect cells from oxidative damage .
Molecular Targets and Pathways:
Antioxidant Pathways: this compound interacts with ROS, reducing oxidative stress and preventing cellular damage.
Enzymatic Reactions: It can act as a substrate or inhibitor for various enzymes involved in redox reactions.
Comparaison Avec Des Composés Similaires
Phenol: The parent compound of 4-Hydroperoxyphenol, with a hydroxyl group attached to the benzene ring.
Hydroquinone: A reduced form of quinone with two hydroxyl groups on the benzene ring.
Benzoquinone: An oxidized form of hydroquinone with two carbonyl groups on the benzene ring.
Uniqueness: this compound is unique due to the presence of the hydroperoxy group, which imparts distinct redox properties. This makes it a valuable compound in studies related to oxidative stress and antioxidant mechanisms .
Propriétés
Numéro CAS |
117711-54-3 |
|---|---|
Formule moléculaire |
C6H6O3 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
4-hydroperoxyphenol |
InChI |
InChI=1S/C6H6O3/c7-5-1-3-6(9-8)4-2-5/h1-4,7-8H |
Clé InChI |
KCIZUAMTTBFYNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


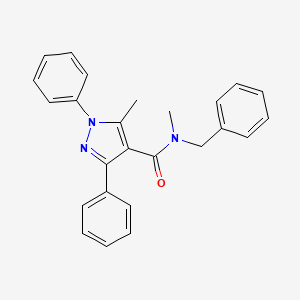
![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)

![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
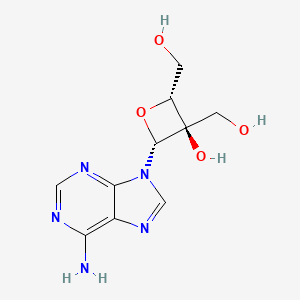
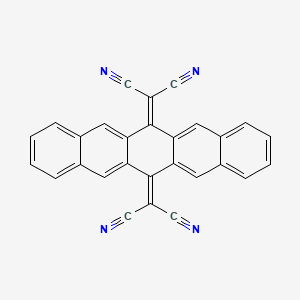
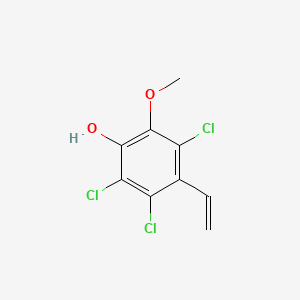
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)
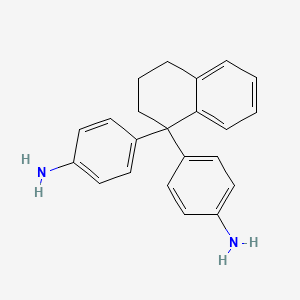
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)
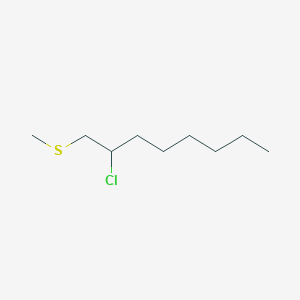
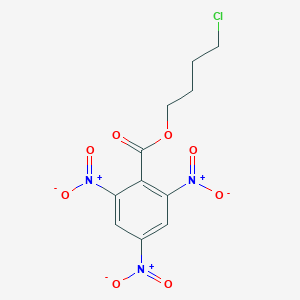
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)

